Dual‑Target Biochemical Potency: Simultaneous HDAC6 and Proteasome Inhibition in a Single Molecule
RTS-V5 inhibits HDAC6 with an IC₅₀ of 0.27 µM and blocks the chymotrypsin‑like proteasome activity in a cellular assay, whereas single‑target comparators act exclusively on one enzyme class. Ricolinostat (HDAC6 inhibitor) and vorinostat (pan‑HDACi) showed no proteasome inhibition under identical conditions; bortezomib (proteasome inhibitor) showed no HDAC inhibition [1].
| Evidence Dimension | Enzymatic/Cellular Target Inhibition |
|---|---|
| Target Compound Data | HDAC6 IC₅₀ = 0.27 µM; Chymotrypsin‑like proteasome activity: inhibited |
| Comparator Or Baseline | Ricolinostat: HDAC6i, no proteasome inhibition; Vorinostat: pan‑HDACi, no proteasome inhibition; Bortezomib: proteasome inhibitor, no HDAC inhibition |
| Quantified Difference | RTS‑V5 uniquely combines both activities in a single chemical entity; comparators exhibit only one activity |
| Conditions | Biochemical HDAC assay; cell‑based chymotrypsin‑like Glo assay in HL‑60, SEM, and SUP‑B15r leukemic cells |
Why This Matters
This establishes RTS‑V5 as the only commercially available research tool capable of interrogating dual HDAC/proteasome blockade without the confounding variables of combination therapy.
- [1] Bhatia S, Krieger V, Groll M, Osko JD, Reßing N, Ahlert H, Borkhardt A, Kurz T, Christianson DW, Hauer J, Hansen FK. Discovery of the first-in-class dual histone deacetylase-proteasome inhibitor. J Med Chem. 2018;61(22):10299-10309. View Source
